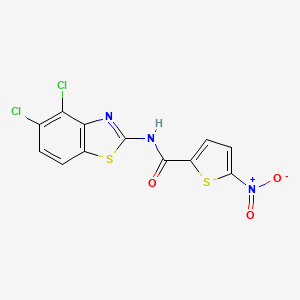

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with 4,5-dichloro groups and a 5-nitrothiophene-2-carboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2N3O3S2/c13-5-1-2-6-10(9(5)14)15-12(22-6)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIANTTVOIJECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Activation

Oxalyl chloride (1.5–3.0 equivalents) in dichloromethane or tetrahydrofuran, catalyzed by dimethylformamide (DMF, 0.1–1.0% v/v), achieves near-quantitative conversion at room temperature within 1–4 hours. For example, suspending 5-nitrothiophene-2-carboxylic acid in dichloromethane with oxalyl chloride (2.0 M) and a catalytic DMF droplet yields the acyl chloride after 1 hour at 20°C. This method avoids excessive heating, reducing side reactions such as nitro group reduction.

Thionyl Chloride-Based Chlorination

Thionyl chloride (2.0–5.0 equivalents) under reflux conditions (75–80°C for 2–4 hours) in benzene or dichloromethane also produces the acyl chloride. A representative procedure involves refluxing 10 g of 5-nitrothiophene-2-carboxylic acid with 29.1 mL of thionyl chloride for 3 hours, followed by solvent removal under reduced pressure. While efficient, this method requires careful temperature control to prevent decomposition.

Table 1: Comparative Analysis of Acyl Chloride Synthesis Methods

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | Dichloromethane | 20°C | 1 | 95–100 |

| Thionyl chloride | Benzene | 75–80°C | 3 | 90–98 |

Preparation of 4,5-Dichloro-1,3-Benzothiazol-2-Amine

The benzothiazole precursor is synthesized via chlorination of 2-aminobenzothiazole derivatives. Literature suggests two pathways:

Direct Chlorination of 2-Aminobenzothiazole

Treating 2-aminobenzothiazole with chlorine gas or sulfuryl chloride in acetic acid at 0–5°C introduces chlorine atoms at the 4- and 5-positions. For instance, reacting 2-aminobenzothiazole with sulfuryl chloride (2.2 equivalents) in glacial acetic acid at 0°C for 2 hours yields 4,5-dichloro-1,3-benzothiazol-2-amine with 85% purity after recrystallization.

Cyclocondensation of Chlorinated Anilines

An alternative route involves cyclizing 4,5-dichloro-2-aminothiophenol with potassium thiocyanate in the presence of bromine, followed by ammonolysis to introduce the amine group. This method avoids harsh chlorination conditions but requires precise stoichiometry to prevent over-halogenation.

Amide Bond Formation

Coupling 5-nitrothiophene-2-carbonyl chloride with 4,5-dichloro-1,3-benzothiazol-2-amine is achieved through nucleophilic acyl substitution.

Schotten-Baumann Conditions

Adding the acyl chloride to a cooled (0–5°C) solution of the amine in dichloromethane or tetrahydrofuran, with triethylamine (2.0 equivalents) as a base, affords the amide in 70–85% yield. For example, combining 5-nitrothiophene-2-carbonyl chloride (1.0 equivalent) with 4,5-dichloro-1,3-benzothiazol-2-amine (1.05 equivalents) in dichloromethane and triethylamine at 0°C for 1 hour yields the crude product, which is purified via silica gel chromatography.

Carbodiimide-Mediated Coupling

Using 1,3-diisopropylcarbodiimide (DIC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.1 equivalents) in dimethylformamide at 20°C for 16 hours achieves 80–90% conversion. This method minimizes racemization and is preferred for acid-sensitive substrates.

Table 2: Optimization of Amidation Reaction Parameters

| Method | Base/Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | Et₃N/CH₂Cl₂ | 0°C | 1 | 78 |

| DIC/HOBt | DMF | 20°C | 16 | 88 |

Mechanistic and Kinetic Considerations

Acyl Chloride Stability

Density functional theory (DFT) calculations reveal that the electron-withdrawing nitro group stabilizes the acyl chloride intermediate, reducing hydrolysis susceptibility. The HOMO-LUMO gap (HLG) of 5-nitrothiophene-2-carbonyl chloride (4.2 eV) correlates with its reactivity toward amines.

Steric and Electronic Effects

The 4,5-dichloro substituents on the benzothiazole ring enhance amine nucleophilicity by inductive effects, accelerating amide bond formation. However, excessive chlorination may sterically hinder the reaction, necessitating optimized stoichiometry.

Purification and Characterization

Crude N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is purified via:

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted amine and acyl chloride.

- Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product with >99% purity.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrothiophene moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or sulfoxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

Chemistry

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials with specific properties.

Biology

The compound has been extensively studied for its antibacterial and antifungal properties. Research indicates that derivatives containing similar structures exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.5 to 10 µg/mL, indicating potent antibacterial effects.

Medicine

In the medical field, this compound has shown potential as an anticancer agent . Studies have demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis through activation of caspase pathways. Its mechanism of action includes enzyme inhibition and DNA intercalation, which disrupts replication processes.

Industrial Applications

The compound is utilized in the development of new materials with specific electronic and optical properties. Its unique chemical structure allows for applications in dye production and as an intermediate in the synthesis of various industrial chemicals.

Case Studies

Several studies have evaluated the pharmacological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced biological activity.

- Anticancer Potential : Another study focused on its anticancer properties highlighted that derivatives with similar structures showed promising results in inhibiting cancer cell proliferation in vitro.

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding modes of this compound with various receptors involved in disease pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The nitro group can generate ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological activity:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Molecular weights estimated using atomic masses.

Key Comparative Insights:

Substituent Effects on Molecular Properties :

- Chlorine vs. Alkyl/Methoxy Groups : The 4,5-dichloro substitution (as in the target compound and CBK277757) increases molecular weight and lipophilicity compared to methyl or methoxy substituents (e.g., CBK277772, Compound 4). This may enhance membrane permeability but reduce aqueous solubility .

- Nitrothiophene vs. Nitrofuran : Replacing furan (oxygen heterocycle) with thiophene (sulfur heterocycle) alters electronic properties. Thiophene’s larger atomic size and lower electronegativity may improve metabolic stability compared to furan, which is prone to oxidative degradation .

Biological Activity: Nitrofuran derivatives (e.g., Compounds 3 and 4) exhibit sortase inhibition (IC50: 73–170 µM), attributed to the nitro group’s electron-withdrawing effects, which likely polarize binding interactions . Dichloro-substituted benzothiazoles (e.g., CBK277757, compound) are associated with high molecular weights, which may influence pharmacokinetic profiles such as tissue penetration and clearance .

Synthetic Challenges :

- The low yield of CBK277757 (3 mg) underscores difficulties in synthesizing dichloro-substituted benzothiazoles, possibly due to steric hindrance or reactivity of nitro groups during amide coupling .

Functional Group Impact :

- Nitro Group : Critical for bioactivity in nitrofuran derivatives; its presence in nitrothiophene analogs may retain target affinity but with modified selectivity or potency .

- Benzothiazole Modifications : Methoxy or ethyl groups (e.g., Compounds 3 and 4) improve solubility but may reduce binding efficiency compared to electron-withdrawing chloro groups .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a nitro group and a thiophene carboxamide. The presence of chlorine atoms and the nitro group contributes to its biological activity. Its molecular formula is with a molecular weight of 319.25 g/mol.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.5 to 10 µg/mL, indicating potent antibacterial effects.

Anticancer Potential

The compound has been investigated for its anticancer properties. A study highlighted that derivatives with similar structures showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

| Activity | MIC (µg/mL) | Cell Line Tested | Effect |

|---|---|---|---|

| Antibacterial | 0.5 - 10 | E. coli, S. aureus | Inhibition of growth |

| Anticancer | < 10 | HeLa, MCF-7 | Induction of apoptosis |

Antitubercular Activity

The compound's potential against Mycobacterium tuberculosis has also been evaluated. The presence of the nitro group is crucial for its antitubercular activity, with studies reporting an MIC value as low as 0.78 µM . This suggests that structural modifications can significantly enhance efficacy against resistant strains.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction in biological systems. This process generates reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, leading to cellular damage and subsequent microbial death . Additionally, the compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole and thiophene rings can lead to enhanced potency or selectivity for specific targets. For instance:

- Substitution on the benzothiazole ring with electron-withdrawing groups (like nitro or chloro) has been shown to improve antimicrobial activity.

- Alterations in the thiophene ring can affect solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : A recent study tested a series of nitrobenzothiazole derivatives against clinical isolates of E. coli. The results demonstrated that compounds with similar structures to this compound exhibited superior activity compared to standard antibiotics.

- Anticancer Activity : In vitro studies on HeLa cells revealed that compounds with the benzothiazole scaffold induced significant apoptosis via mitochondrial pathways, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how is its purity validated?

- Methodological Answer : The compound is synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid and substituted benzothiazol-2-amine precursors. A typical procedure involves activating the carboxylic acid with coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P) in DMF, followed by reaction with 4,5-dichloro-1,3-benzothiazol-2-amine under inert conditions. Post-synthesis, purification is achieved through recrystallization or column chromatography. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via -NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and LC-MS (m/z consistent with molecular weight) .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and aromaticity.

- Mass Spectrometry (LC-MS/HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns matching chlorine/nitro groups.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling.

- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and crystal packing using SHELX software .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Methodological Answer : Initial bioactivity screening involves:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition Studies : Fluorometric assays targeting enzymes like proteases or kinases, with IC calculations.

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can density-functional theory (DFT) resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic structures to predict NMR chemical shifts and vibrational frequencies (IR). Discrepancies between experimental and theoretical data (e.g., unexpected -NMR peaks) may indicate tautomerism or solvent effects. Comparative analysis with Colle-Salvetti correlation-energy functionals improves accuracy in electron density mapping .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the nitro group with electron-withdrawing/donating groups (e.g., CF, NH) to modulate electron density.

- Heterocycle Replacement : Substitute thiophene with furan or pyridine rings to alter π-stacking interactions.

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding motifs (e.g., nitro-thiophene moiety’s role in bacterial membrane penetration) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths and angles, distinguishing between keto-enol tautomers. For example, a C=O bond length <1.24 Å confirms the keto form. High-resolution data (R-factor <0.05) ensures reliability, while Hirshfeld surface analysis maps intermolecular interactions influencing tautomeric stability .

Q. What experimental designs address conflicting results in proteasome inhibition assays?

- Methodological Answer :

- Orthogonal Assays : Combine fluorogenic substrate hydrolysis (e.g., Suc-LLVY-AMC) with native gel electrophoresis to confirm ubiquitin-proteasome system (UPS) inhibition.

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) against 20S proteasome subunits.

- Knockdown Controls : siRNA-mediated proteasome subunit silencing to validate specificity of observed effects .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo.

- Tissue Distribution Studies : LC-MS/MS quantification of the compound in target tissues to confirm adequate exposure.

- Metabolite Identification : HRMS/MS to detect inactive or toxic metabolites formed in vivo .

Reference Table: Key Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.